molecular formula C8H11F3N4O B7066084 N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide

Cat. No.: B7066084
M. Wt: 236.19 g/mol
InChI Key: PCYKLNQTTJSMRR-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide is a synthetic organic compound characterized by the presence of a triazole ring and a trifluorobutanamide group

Properties

IUPAC Name

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-12-7(15(2)14-5)13-6(16)3-4-8(9,10)11/h3-4H2,1-2H3,(H,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYKLNQTTJSMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)NC(=O)CCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluorobutanamide Group: The trifluorobutanamide group can be introduced through a nucleophilic substitution reaction, where a suitable trifluorobutyl halide reacts with the triazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluorobutanamide group may enhance the compound’s binding affinity and stability, leading to more effective interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,4,4-trifluorobutanamide: Unique due to the presence of both triazole and trifluorobutanamide groups.

    1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar triazole structure but different substituents.

    (2,5-Dimethyl-1,2,4-triazol-3-yl)methanol: Contains a triazole ring with a hydroxyl group instead of a trifluorobutanamide group.

Uniqueness

This compound is unique due to its combination of a triazole ring and a trifluorobutanamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

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